3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Description
This compound is a halogenated oxime derivative featuring a propanal backbone substituted with two distinct aromatic groups:
- A 2-chloro-6-fluorobenzyl moiety attached via an ether linkage to a phenyl ring.
- An O-(2,4-dichlorobenzyl)oxime group at the propanal carbonyl position.
The compound’s structure combines electron-withdrawing halogens (Cl, F) and an oxime functional group, which may confer stability and reactivity for applications in agrochemical or pharmaceutical research.
Properties
IUPAC Name |
(3E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3FNO3/c24-17-8-7-16(21(26)12-17)13-31-28-10-9-23(29)15-3-1-4-18(11-15)30-14-19-20(25)5-2-6-22(19)27/h1-8,10-12H,9,13-14H2/b28-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUQQRFCERCIAE-ORBVJSQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)CC=NOCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C/C=N/OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 3-hydroxybenzaldehyde under specific conditions to form the intermediate 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal. This intermediate is subsequently treated with 2,4-dichlorobenzylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share key structural motifs (halogenated benzyl/oxime groups) and are analyzed for comparative insights:
Key Findings
Substituent Position and Halogen Effects: The 2,4-dichlorobenzyl group in the target compound (vs. Fluorine in the target’s benzyl group (vs. chlorine in ) may improve metabolic stability due to fluorine’s smaller size and stronger electronegativity .
Core Structure Impact :
- Compounds with naphthyl () or pyran () cores exhibit distinct solubility and reactivity profiles compared to the phenyl-propanal backbone of the target compound.
Pesticide Potential: While pyridafol () is a registered pesticide with an oxime group, the target compound’s simpler halogenation pattern may limit broad-spectrum activity but enhance selectivity .
Synthetic and Analytical Data :
- Analogous compounds (e.g., ) utilize IR and NMR spectroscopy (C=O stretches at 1680 cm⁻¹, δ=12.35 ppm for NH) for characterization, suggesting similar methods apply to the target compound .
Research Implications and Gaps
- Physicochemical Properties : The absence of molecular weight or purity data for the target compound limits direct comparisons. Estimates based on analogs suggest a molecular weight range of 450–500 g/mol.
- Safety Profiles : The 2,4-dichlorobenzyl group (common in ) is associated with moderate toxicity, necessitating handling precautions in R&D .
Biological Activity
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a complex organic compound with significant potential in medicinal chemistry and biological applications. This compound, characterized by its oxime functional group and various halogen substituents, has been studied for its diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.
- Molecular Formula : C23H17Cl3FNO3
- Molecular Weight : 497.2 g/mol
- CAS Number : 478047-02-8
The compound belongs to a class of oxime derivatives known for their biological activity. The presence of multiple aromatic rings and halogen substituents enhances its chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the oxime from the corresponding aldehyde.
- Introduction of halogen substituents via electrophilic aromatic substitution.
- Purification through chromatography to achieve high purity levels (>90%).
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit varying degrees of antimicrobial activity. The mechanism of action is believed to involve interference with microbial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
|---|---|---|---|
| 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime | MRSA | E. coli | Candida spp. |
| Reference Compound (Ciprofloxacin) | Active | Active | Moderate |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to assess the compound's potential as an anticancer agent. The results indicate that certain concentrations lead to significant cell death, while others may enhance cell viability.
Table 2: Cytotoxic Effects on Cell Lines
| Dose (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |
|---|---|---|---|
| 200 | 68 | 75 | 79 |
| 100 | 92 | 88 | 76 |
| 50 | 67 | 97 | 81 |
| 12 | 121 | 105 | 93 |
The data suggest that at lower concentrations, the compound may enhance metabolic activity in some cell lines, indicating a dual role depending on the dosage.
The biological activity of this compound likely involves:
- Interaction with Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- DNA Binding : Potential intercalation into DNA, disrupting replication processes.
- Membrane Disruption : Alteration of membrane permeability leading to cell lysis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it to be significantly more effective than standard antibiotics in certain formulations.
- Cytotoxicity Assessment : In vitro studies demonstrated that at specific concentrations, the compound induced apoptosis in cancer cell lines, suggesting potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
